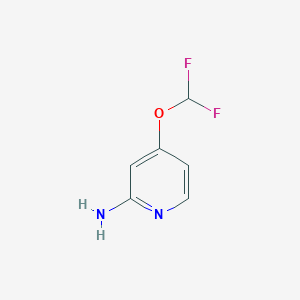
4-(Difluoromethoxy)pyridin-2-amine
Übersicht
Beschreibung
“4-(Difluoromethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1206972-19-1 . It has a molecular weight of 160.12 and its IUPAC name is 4-(difluoromethoxy)pyridin-2-amine . The InChI code for this compound is 1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)pyridin-2-amine” can be represented by the InChI code 1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) . This indicates that the compound contains six carbon atoms, six hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom .
Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)pyridin-2-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . .
Wissenschaftliche Forschungsanwendungen
Sorbent Design for Environmental Remediation
Recent advances in environmental science highlight the effectiveness of amine-functionalized sorbents, including compounds like 4-(Difluoromethoxy)pyridin-2-amine, for removing persistent pollutants such as Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. A critical review emphasizes the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process, suggesting a pathway for the design of next-generation sorbents for water treatment technologies (Ateia et al., 2019).
Catalysis in Organic Synthesis
The application of hybrid catalysts in organic synthesis, particularly in the formation of structurally diverse compounds, has been a significant area of research. The review by Parmar, Vala, and Patel (2023) underscores the utility of amine derivatives in catalyzing the synthesis of complex organic molecules, demonstrating the versatility of these compounds in pharmaceutical and medicinal chemistry (Parmar, Vala, & Patel, 2023).
Bioactive Compound Synthesis
The medicinal and biological applications of pyridine derivatives, including 4-(Difluoromethoxy)pyridin-2-amine, have been extensively reviewed. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, and anticancer effects, highlighting their significance in the development of new therapeutic agents. Additionally, their role as chemosensors indicates their potential in analytical chemistry for detecting various species (Abu-Taweel et al., 2022).
Advanced Oxidation Processes for Environmental Contaminant Degradation
The degradation of nitrogen-containing hazardous compounds, such as those found in dyes and pesticides, through advanced oxidation processes (AOPs) is an area of growing interest. Research by Bhat and Gogate (2021) delves into the efficiency of AOPs in mineralizing nitrogen-containing compounds, providing insights into the potential environmental applications of 4-(Difluoromethoxy)pyridin-2-amine and similar compounds in water treatment and pollutant degradation (Bhat & Gogate, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCFCSJGPOPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



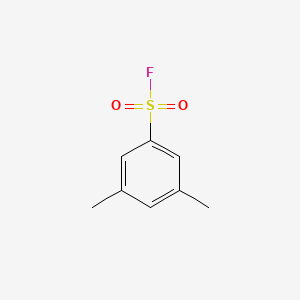
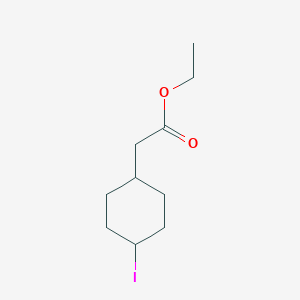
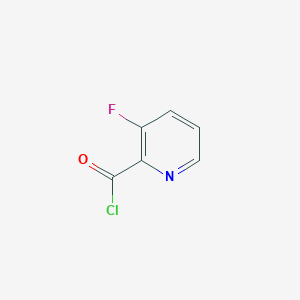

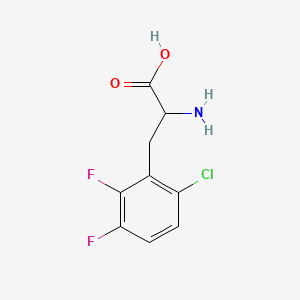
![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)
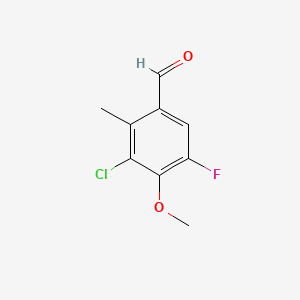

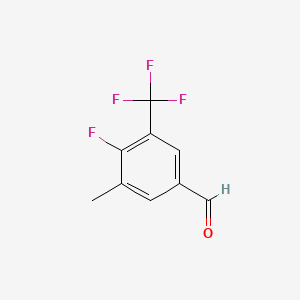
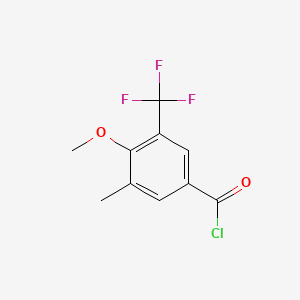
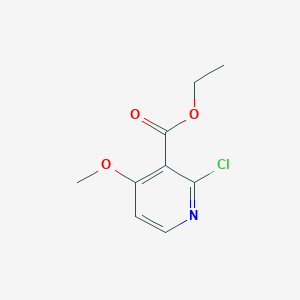
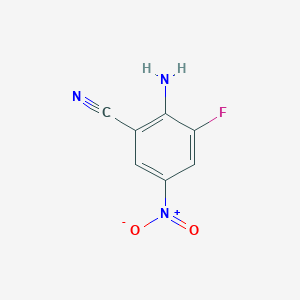
![3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405233.png)